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An In-depth Technical Guide to Early-Phase Clinical Trial Data of AMG 193

This technical guide provides a comprehensive overview of the early-phase clinical trial data for

AMG 193, a first-in-class, MTA-cooperative PRMT5 inhibitor. The information is intended for

researchers, scientists, and drug development professionals, offering a detailed look into the

compound's clinical performance, mechanism of action, and the methodologies employed in its

initial human trials.

Introduction to AMG 193
AMG 193 is an investigational, orally bioavailable small molecule that selectively targets protein

arginine methyltransferase 5 (PRMT5) in the presence of methylthioadenosine (MTA).[1][2]

This MTA-cooperative inhibition mechanism is designed to exploit a synthetic lethal relationship

in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.

[3][4] MTAP deletions, which occur in approximately 10-15% of all cancers, lead to the

accumulation of MTA within cancer cells.[5] AMG 193 preferentially binds to the MTA-PRMT5

complex, leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted cancer

cells while sparing normal tissues where MTA levels are low.[1][6] Inhibition of PRMT5, an

enzyme crucial for various cellular processes, ultimately results in cell cycle arrest, DNA

damage, and apoptosis in tumor cells.[1][7]

Clinical Trial Data
The primary source of early-phase clinical data for AMG 193 is the first-in-human, multicenter,

open-label, Phase 1/1b/2 trial (NCT05094336).[5][8] This study was designed to evaluate the
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safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor

activity of AMG 193 monotherapy in patients with advanced MTAP-deleted solid tumors.[8]

Patient Demographics and Baseline Characteristics
The following table summarizes the baseline characteristics of patients enrolled in the dose

exploration and expansion cohorts of the NCT05094336 trial.

Characteristic All Cohorts (n=167)

Median Age (Range) 62.0 years (28-83)

Sex (Male) 50.3%

ECOG Performance Status

0 Not Reported

1 62.9%

Median Prior Lines of Therapy (Range) 2 (1-9)

Prior Lines of Therapy ≥ 4 24.0%

Disease Stage (Stage IV) 85.0%

Tumor Types

Pancreatic Ductal Adenocarcinoma 28.7%

Non-Small Cell Lung Cancer (NSCLC) 17.4%

Biliary Tract Cancer 14.4%

Gastric/Esophageal Cancer 4.2%

Glioblastoma 3.0%

Other Solid Tumors 32.3%

Data presented at the 2024 ESMO Congress

with a data cutoff of May 23, 2024.[5]

Safety and Tolerability
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AMG 193 demonstrated a manageable safety profile. The most common treatment-related

adverse events (TRAEs) were primarily gastrointestinal. Notably, there was no clinically

significant myelosuppression, a toxicity associated with first-generation, non-selective PRMT5

inhibitors.[3][5]

Adverse Event (Any
Grade)

Dose-Expansion Cohort
(n=87)

Grade 3 TRAEs

Any TRAE 83.9% 18.4%

Nausea 57.5% 4.6%

Vomiting 34.5% 3.4%

Fatigue 25.3% 1.1%

Data from the dose-expansion

phase presented at the 2024

ESMO Congress.[5]

Dose-limiting toxicities (DLTs) were observed at doses of 240 mg and higher and included

nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[9] The maximum

tolerated dose (MTD) was established at 1200 mg once daily (o.d.).[9]

Antitumor Activity
Encouraging preliminary antitumor activity was observed across various MTAP-deleted solid

tumors. Responses were noted to occur as early as 8 weeks, with some delayed responses

seen at 16 weeks.[5]
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Tumor Type
Best Overall Response at Active Doses
(n=76)

Confirmed PR

NSCLC (n=17) 2

Pancreatic (n=23) 2

Biliary Tract (n=19) 2

Esophageal/Gastric (n=6) 1

PR: Partial Response. Data from patients

receiving 800 mg daily, 1200 mg daily, and 600

mg twice daily.[5]

Among efficacy-evaluable patients (n=42) treated at active and tolerable doses (800 mg o.d.,

1200 mg o.d., or 600 mg b.i.d.), the objective response rate (ORR) was 21.4% (95% CI 10.3%

to 36.8%).[9][10] The median duration of response was 8.3 months (95% CI, 2.7-NE), and the

median duration of disease control was 9.2 months (95% CI, 4.9-11.8).[5]

Pharmacodynamics and Biomarkers
Target engagement was confirmed by a reduction in symmetric dimethylarginine (SDMA), a

downstream biomarker of PRMT5 activity.[5] Complete inhibition of tumor SDMA was observed

at doses of 480 mg and higher.[5] Furthermore, reductions in circulating tumor DNA (ctDNA)

correlated with clinical response, with all patients achieving a partial response having a greater

than 90% reduction in their ctDNA.[5]

Experimental Protocols
Study Design and Objectives
The NCT05094336 trial is a first-in-human, phase 1/1b/2 study with the following primary

objectives for the dose exploration phase (Part 1a/b):[8]

To evaluate the safety and tolerability of AMG 193 monotherapy.

To determine the MTD and/or recommended phase 2 dose (RP2D).
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Secondary objectives included characterizing the pharmacokinetic profile and assessing

preliminary antitumor activity based on RECIST v1.1.[9]

Patient Eligibility Criteria
Key inclusion criteria for the study were:[8]

Age ≥ 18 years.

Histologically confirmed metastatic or locally advanced solid tumors with homozygous MTAP

and/or CDKN2A deletion.

Measurable disease as per RECIST v1.1.

Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

Adequate organ function.

Dosing and Administration
AMG 193 was administered orally in continuous 28-day cycles.[9] The dose exploration phase

evaluated doses ranging from 40 mg to 1600 mg once daily, as well as a 600 mg twice-daily

regimen.[9]

Signaling Pathways and Experimental Workflows
AMG 193 Mechanism of Action
The following diagram illustrates the synthetic lethal mechanism of action of AMG 193 in

MTAP-deleted cancer cells.
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Caption: Mechanism of MTA-cooperative PRMT5 inhibition by AMG 193.

Clinical Trial Workflow
The diagram below outlines the general workflow for a patient participating in the dose

exploration phase of the NCT05094336 trial.
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Caption: Patient workflow in the AMG 193 Phase 1 dose exploration study.
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Conclusion
The early-phase clinical data for AMG 193 are promising, demonstrating a manageable safety

profile and encouraging antitumor activity in a heavily pre-treated population of patients with

diverse MTAP-deleted solid tumors.[5][9] The MTA-cooperative mechanism of action appears

to successfully spare patients from the hematologic toxicities seen with less selective PRMT5

inhibitors.[3] Ongoing and future studies will further define the efficacy of AMG 193, both as a

monotherapy and in combination with other anticancer agents, for this patient population with a

clear unmet medical need.[5]
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10782562#early-phase-clinical-trial-data-for-amg-
193]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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